molecular formula C16H22O5 B1325985 Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-17-3

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

Cat. No. B1325985
M. Wt: 294.34 g/mol
InChI Key: HEHWNDWKBBGJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate, also known as EDOPH, is a versatile compound that has been widely studied for its various applications in various scientific fields. EDOPH is a synthetic derivative of the naturally occurring compound, hexanoic acid, and has been used in various laboratory experiments as a reagent, a catalyst, and as a model compound for biochemical and physiological studies. EDOPH is a relatively simple molecule to synthesize, and its versatility makes it a valuable tool for scientists.

Scientific Research Applications

Synthesis of Bridged 3-Benzazepine Derivatives

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate plays a role in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This compound was used as a starting material in the synthesis of these specialized structures (Gentles et al., 1991).

Antiulcer Agent Synthesis

This compound was also investigated in the synthesis and study of phenylpropanol derivatives with potent antiulcer activities. Its derivatives showed significant antiulcer effects, demonstrating its potential in medicinal chemistry (Muto et al., 1995).

Heterostilbene Derivative Synthesis

Another application includes its synthesis as a side product in the Biginelli reaction, which involved a heterostilbene derivative. This compound's molecular structure was established using various analytical methods, highlighting its significance in organic synthesis (Suwito et al., 2017).

Anticancer Agent Development

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate derivatives have been synthesized as potent anti-tumor agents. This research aimed to create biologically stable derivatives with enhanced efficacy and longevity in the human body as anticancer agents (Hayakawa et al., 2004).

Statin Precursor Synthesis

It was also used in the large-scale preparation of (5,S)-5,6-(isopropylidenedioxy)-3-oxohexanoates, key intermediates in the synthesis of statins. The synthesis and stereochemistry of its catalytic hydrogenation were studied, showcasing its importance in pharmaceutical synthesis (Tararov et al., 2006).

Synthesis of S-DABO and HEPT Analogues

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate was synthesized and used in the creation of S-DABO and HEPT analogues, with expected biological activity against HBV, illustrating its relevance in antiviral drug research (Aal, 2002).

properties

IUPAC Name

ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-10-9-12(19-2)11-15(13)20-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHWNDWKBBGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645813
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

CAS RN

898758-17-3
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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